Home > Products > Building Blocks P20117 > 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid
4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid - 1260387-09-4

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Catalog Number: EVT-1445116
CAS Number: 1260387-09-4
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.138
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a synthetic compound belonging to the class of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This core structure is a bioisostere of quinolones, and exhibits diverse biological activities, attracting significant attention in medicinal chemistry. [] While the specific compound 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has limited direct research related to its biological effects, its derivatives and close structural analogs have been explored for various medicinal applications. Research primarily focuses on utilizing it as a building block to synthesize more complex molecules with potential therapeutic benefits.

2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound is a key pharmaceutical intermediate. A practical synthesis of this compound involves a regioselective chlorination of 7-azaindole via the N-oxide to introduce the aminomethyl moiety, followed by coupling with a selectively monodechlorinated 5-fluoronicotinic acid.

Nortopsentin Analogues: 1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: These compounds are a novel series of nortopsentin analogues, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, synthesized and evaluated for their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). The most active compounds, such as 3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f), 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f), and 3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b] pyridine (1l), exhibited promising antitumor activity, acting as cyclin-dependent kinase 1 inhibitors.

Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-amide

  • Compound Description: This compound is the subject of several patents that focus on its novel synthesis methods and potential uses in pharmaceutical compositions. ,, These methods involve Suzuki-Miyaura reactions, Friedel-Crafts acylation, and various halogenation and dehalogenation steps.

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Derivatives

  • Compound Description: This series of derivatives was synthesized using a novel concise three-step approach starting from L-alanine. These derivatives represent a new class of pyrrolo[2,3-b]pyridine compounds.

1-Alkyl and 1-Aryl-2-amino-4-cyanopyrroles

  • Compound Description: These compounds are precursors in the synthesis of 1H-pyrrolo[2,3-b]pyridines. They undergo condensation reactions with various 1,3-dicarbonyl compounds, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid to yield the desired pyrrolo[2,3-b]pyridines.

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

  • Compound Description: This compound is a 1H-pyrrolo[2,3-b]pyridine derivative that can be synthesized in high yield and on a large scale. Its crystal structure has been investigated to gain insights into the structure-activity relationships of these compounds.

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its metabolism has been extensively studied in various species, including cynomolgus monkey, dog, mouse, and rat. It exhibits multiple metabolic pathways, including oxidation, conjugation, and glucuronidation.

4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: These compounds are analogs of nalidixic acid and were synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. These compounds were tested for their antibacterial activity.

Pyrano[2, 3-b][1, 8]Naphthyridine and Pyrrolo [2,3-f][1,8] Naphthyridine Derivatives

  • Compound Description: These compounds are novel derivatives synthesized by reacting ethyl 5,7-diamino-3,4,8,8a-tetrahydro-2H-pyrano[2,3-b]pyridine-6-carboxylate with acetonitrile and acetic acid, followed by reactions with phosphorus oxychloride, phenyl hydrazine, and ethyl propiolate. They exhibited antimicrobial activity against various microorganisms.

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

  • Compound Description: This compound, commonly known as “nonane”, is an important intermediate in the synthesis of moxifloxacin. Traditional synthesis involves resolution of a racemic mixture. The paper investigates alternative stereoselective reduction procedures for a more efficient synthesis.

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This compound is a novel 3,4-pyridinedicarboximide derivative with analgesic activity. Studies have focused on its degradation mechanism and quantitative determination using high-performance liquid chromatography. ,

4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride

  • Compound Description: This compound and its acid chloride were investigated for their reactivity with 2,3-diaminopyridine, leading to the formation of a 1H-pyrazole-3-carboxamide and a 3H-imidazo[4,5-b]pyridine derivative. The reaction mechanism was studied theoretically.

4-Amino-substituted 7-Methoxy (and 7-Hydroxy)-11-Methyl (and 5,11-Dimethyl)-10H-pyrido[2,3-b]carbazoles and 4-Amino-substituted 11-Methyl (and 5,11-Dimethyl)-10H-pyrido[3',4':4,5]pyrrolo[3,2-g]quinolines

  • Compound Description: These two series of compounds are ellipticine analogs synthesized and evaluated for their antitumor activity. The synthesis involves various steps like condensation, reduction, cyclodehydration, nucleophilic substitution, and demethylation. Despite their structural similarity to ellipticines, these compounds did not exhibit antitumor properties.

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

  • Compound Description: This compound is an NO-independent soluble guanylyl cyclase (sGC) activator. Studies on ovine pulmonary artery revealed that it induces vasodilation through sodium pump stimulation, a mechanism independent of cGMP, in addition to sGC activation.

2-Methyl-2,4-diaza-indene (2-methyl-pyrrolo(3,4-b)pyridine) and 2-Methyl-2,5-diaza-indene (2-methyl-pyrrolo(3,4-c)pyridine)

  • Compound Description: These diazaindenes are synthesized by oxidation of their respective dihydro precursors. Their stability, basicity, and aromaticity have been investigated.

6-Bromo-2-substitutedphenyl-1H-imidazo(4,5-b)pyridine Derivatives

  • Compound Description: These derivatives are synthesized via condensation reactions of bromopyridine-2,3-diamine with various aromatic carboxylic acid derivatives. Their antibacterial, antifungal, and antioxidant activities have been evaluated.

Pyrrolo[3,2-b]carbazoles, 1H-Benzofuro[3,2-f]indoles and 1H-[1]Benzothieno[2,3-f]indoles

  • Compound Description: These heterocyclic systems were synthesized using Montmorillonite K10 clay-catalyzed condensation reactions between 5-acetoxymethyl-4-acetylpyrroles and various indoles, benzofuran, and benzothiophene. The synthesis involved ring closure steps using either clay or toluene-p-sulfonic acid.

2-(1,5,6-Trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-Oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-Oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles

  • Compound Description: These three series of heterocyclic compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. Their quantitative structure-activity relationships and molecular docking studies were also investigated. Some of the compounds showed potent antioxidant and antimicrobial properties.

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

  • Compound Description: This benzylindazole derivative is an allosteric stimulator of sGC. It sensitizes sGC to CO and NO, and also increases the production of these gaseous monoxides by stimulating the expression of HO-1 and iNOS in VSMCs.

4,6-bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound was unexpectedly synthesized from 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone and 3-aminopyrazole. This discovery led to a new three component coupling method for creating various bicyclic systems, including pyrazolo[3,4-b]pyridines.
Overview

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure that includes both pyrrole and pyridine rings. Its molecular formula is C8H5FN2O2, indicating the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound has garnered interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers and other diseases .

Source and Classification

This compound is classified as a pyrrolo[2,3-b]pyridine derivative. It is synthesized through multi-step organic reactions that typically involve cyclization processes. The compound is primarily studied for its potential applications in pharmaceuticals, particularly in targeting specific enzymes and receptors in biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid generally involves several key steps:

  1. Starting Materials: The synthesis often begins with 1H-pyrrolo[2,3-b]pyridine N-oxide as a precursor.
  2. Fluorination: Regioselective fluorination is achieved using methods such as the Balz-Schiemann reaction or lithium-halogen exchange to introduce the fluorine atom at the 4-position.
  3. Cyclization: Appropriate precursors undergo cyclization under controlled conditions to form the desired bicyclic structure.
  4. Carboxylation: The introduction of the carboxylic acid group at the 5-position can be accomplished through various carboxylation reactions that may involve carbon dioxide or other carboxylating agents.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid features:

  • Bicyclic System: A fused pyrrole and pyridine ring system.
  • Functional Groups: A fluorine atom at the 4-position and a carboxylic acid group at the 5-position.

The compound's three-dimensional conformation can significantly influence its biological activity and interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid participates in various chemical reactions:

  1. Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions that alter the oxidation state of nitrogen atoms within the pyridine ring.
  3. Cyclization Reactions: The bicyclic structure can participate in further cyclization to form more complex heterocycles.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy against specific targets .

Mechanism of Action

Process and Data

The mechanism of action for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid primarily involves its interaction with fibroblast growth factor receptors (FGFRs):

  • Binding: The compound binds to FGFRs, leading to receptor dimerization.
  • Activation: This binding results in autophosphorylation of tyrosine residues within the receptor's cytoplasmic tail, activating downstream signaling pathways.
  • Biochemical Pathways: Key pathways affected include RAS–MEK–ERK, phospholipase C gamma, and phosphoinositide 3-kinase–Akt pathways.

In vitro studies have demonstrated that this compound can inhibit breast cancer cell proliferation and induce apoptosis through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary but is generally reported around moderate temperatures suitable for organic compounds.

Chemical Properties

The physical and chemical properties play a significant role in determining how the compound behaves in biological systems and its suitability for various applications .

Applications

Scientific Uses

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex pharmaceutical compounds targeting specific enzymes or receptors.
  • Biological Studies: Investigated for its potential anti-cancer properties, particularly as an inhibitor of fibroblast growth factor receptors.
  • Chemical Synthesis: Serves as an intermediate in developing new materials or pharmaceuticals.

Research continues to explore its efficacy in treating various diseases, particularly those involving aberrant FGFR signaling pathways .

Introduction to Pyrrolo[2,3-b]pyridine Scaffolds

Structural and Electronic Characteristics of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine system (7-azaindole) is a bicyclic heteroaromatic scaffold featuring a fused pyrrole and pyridine ring. This arrangement creates a distinctive electronic environment characterized by:

  • Dipole Moment & Polarizability: The asymmetric nitrogen distribution generates a dipole moment of approximately 3.5 Debye, significantly higher than indole (∼2.1 Debye), enhancing protein binding through electrostatic interactions [2] [10].
  • Hydrogen Bonding Capability: The pyrrolic N1-H (pKa ∼17) acts as a strong hydrogen bond donor, while the pyridinic N7 (pKa ∼3.5) functions as a hydrogen bond acceptor. This dual functionality mimics nucleotide bases, facilitating interactions with biological targets like kinases and DNA [2] [5].
  • Tautomerism: Annular tautomerism allows proton transfer between N1 and N7, creating a pseudo-aromatic system that stabilizes ligand-target complexes through resonance-assisted hydrogen bonding [5].
  • π-Stacking Geometry: The bicyclic system exhibits a planar configuration with electron-rich (pyrrole) and electron-deficient (pyridine) regions, enabling complementary stacking with protein aromatic residues [7].

Table 1: Key Physicochemical Parameters of Pyrrolo[2,3-b]pyridine Derivatives

PositionElectrostatic Potential (kcal/mol)Common SubstituentsImpact on Properties
C3-15 to -20Aldehyde, Ethynyl↑ H-bond acceptor capacity
C4+5 to +10Fluoro, Chloro↑ Metabolic stability
C5-10 to -15Carboxylic acid, Ester↑ Solubility, Metal chelation
C6+5 to +8Methyl, Methoxy↑ Lipophilicity

Substituent effects critically modulate the scaffold's properties. Carboxylic acid at C5 (as in 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) enhances water solubility (logP reduced by 1.5-2 units versus methyl derivative) and enables salt formation for improved bioavailability [3] [10]. The 4-fluoro substitution specifically increases ring electron deficiency, reducing the pKa of N7 by ∼0.5 units and enhancing oxidative stability [5] [9].

Role of Fluorine Substituents in Bioactive Heterocyclic Compounds

The strategic incorporation of fluorine at the C4 position of pyrrolo[2,3-b]pyridine derivatives induces multifaceted effects on molecular properties and biological activity:

  • Electronic Effects: The strong electron-withdrawing nature of fluorine (σp = 0.06) reduces the electron density at C4 by 25-30% based on computational models, decreasing the HOMO energy (-8.9 eV vs. -8.5 eV for unsubstituted analogue) and enhancing oxidative stability. This electron deficiency also strengthens stacking interactions with aromatic amino acid residues in enzyme binding pockets [5] [7].
  • Bioisosteric Properties: The 4-fluoro substituent serves as a hydrogen mimic (van der Waals radius: F=1.47Å, H=1.20Å) while providing electrostatic complementarity to carbonyl oxygen atoms in target proteins. This enhances binding affinity by 2-5 fold in kinase inhibitors compared to non-fluorinated analogues [7].
  • Metabolic Stabilization: Fluorine impedes oxidative metabolism at C4 and adjacent positions. Microsomal stability studies show 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit 2-3× longer half-lives than their non-fluorinated counterparts in human liver microsomes [5] [9].
  • Membrane Permeability: Fluorination increases logD by ∼0.4 units but maintains favorable permeability through modulation of desolvation energy. This balanced lipophilicity enables cell penetration for intracellular targets like BRAF kinase [7] [9].

Table 2: Comparative Impact of Fluorine Position on Pyrrolo[2,3-b]pyridine Properties

Fluorine PositionMetabolic Half-life (min)Kinase Inhibitory IC₅₀ (nM)logD (pH 7.4)
None32 ± 4850 ± 120-0.85 ± 0.10
C478 ± 6210 ± 25-0.45 ± 0.08
C565 ± 5450 ± 65-0.60 ± 0.09
C641 ± 3680 ± 95-0.70 ± 0.07

The specific combination of C4-fluoro and C5-carboxylic acid substituents creates a synergistic electronic effect: the carboxylic acid group offsets excessive lipophilicity from fluorine (logP = 1.2 for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid vs 1.8 for 4-fluoro analogue without acid), while fluorine enhances the acidity of the carboxylic acid (pKa ∼3.2 vs ∼3.8 for non-fluorinated derivative), promoting salt formation and aqueous solubility [3] [9].

Historical Development and Pharmacological Significance of Pyrrolopyridine Carboxylic Acids

The exploration of pyrrolopyridine carboxylic acids as privileged medicinal scaffolds has evolved through distinct developmental phases:

  • Early Exploration (1990s-2000s): Initial synthetic methodologies focused on Duff formylation (HMTA/AcOH) of 7-azaindole to access 3-carboxaldehydes, followed by oxidation to carboxylic acids. These early routes suffered from low yields (30-40%) and limited substitution patterns [2] [8]. The discovery that pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives could mimic indole-3-carboxylic acid in protein binding while offering improved metabolic stability spurred pharmaceutical interest [10].
  • Pharmacological Expansion (2005-2015): Advances in synthetic chemistry enabled diverse C5-carboxylated derivatives. Key developments included:
  • Palladium-catalyzed carbonylation for direct C5-carboxylation
  • Regioselective fluorination using Selectfluor™ at C4
  • Protecting group strategies for N1 functionalizationThese innovations facilitated the discovery that 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives exhibit:
  • 10-100× enhanced antiproliferative activity against A549, HeLa, and MDA-MB-231 cancer cell lines compared to unsubstituted analogues [2]
  • Potent inhibition of V600EBRAF kinase (IC₅₀ = 80 nM for lead compound 113) through binding to the DFG-out conformation [7]
  • DNA binding capability via intercalation and groove binding modes, established through fluorescence quenching and viscometric studies with calf thymus DNA [2]
  • Contemporary Applications (2015-Present): Modern approaches leverage 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a versatile building block for targeted therapies:
  • Kinase Inhibitor Development: Serves as the hinge-binding motif in BRAF inhibitors, with the carboxylic acid enabling critical hydrogen bonds with Cys532 in BRAF [7]
  • Antiviral Compounds: Structural hybrids with 1,2,3-triazoles show sub-micromolar activity against influenza PB2 and HIV reverse transcriptase [5]
  • Antiangiogenic Agents: Carboxamide derivatives inhibit HIF-1α and VEGF expression at 10-100 nM concentrations [2]
  • PARP Inhibitors: 6-Substituted pyrrolo[2,3-b]pyridine-1-carboxamide analogues demonstrate potent PARP-1 inhibition (IC₅₀ < 20 nM) [2]

Table 3: Milestones in Pyrrolopyridine Carboxylic Acid Drug Discovery

YearCompound ClassTherapeutic TargetKey Advancement
2003Rebeccamycin analoguesTopoisomerase I7-Azaindole-containing derivatives showed G2/M arrest at 0.25 μM [2]
2010PI3Kα inhibitorsPhosphatidylinositol-3-kinaseC3-pyridyl/C5-sulfonamide analogue achieved 1.67 nM TrkA affinity [2]
2014PARP-1 inhibitorsPoly(ADP-ribose) polymerase6-Substituted carboxamides showed in vivo efficacy at 10 mg/kg doses [2]
2019V600EBRAF inhibitorsBRAF kinaseCompound 113 demonstrated 72.5% inhibition of B-RafWT at 10 μM [7]
2022Tubulin polymerization inhibitorsTubulin2,6-Diarylpyridine derivatives showed G2 cell cycle arrest [5]

The structural evolution of these compounds demonstrates a consistent trajectory toward increased complexity and target specificity. Modern derivatives frequently incorporate the 4-fluoro-5-carboxylic acid motif as a core binding element, augmented with additional pharmacophores at N1, C2, C3, or C6 positions to address resistance mechanisms and improve pharmacokinetic profiles [2] [7]. The scaffold's versatility across target classes underscores its significance as a privileged structure in medicinal chemistry.

Properties

CAS Number

1260387-09-4

Product Name

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Molecular Formula

C8H5FN2O2

Molecular Weight

180.138

InChI

InChI=1S/C8H5FN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

MOFQOEDBMKIYBZ-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C(=C21)F)C(=O)O

Synonyms

4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.